molecular formula C24H30N4O4 B2369873 4-(cyclopentanecarboxamido)-N-(2-(3-(4-ethoxyphenyl)ureido)ethyl)benzamide CAS No. 1170210-78-2

4-(cyclopentanecarboxamido)-N-(2-(3-(4-ethoxyphenyl)ureido)ethyl)benzamide

Cat. No. B2369873
CAS RN: 1170210-78-2
M. Wt: 438.528
InChI Key: HMQMHGOYQWUMHV-UHFFFAOYSA-N
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Description

4-(cyclopentanecarboxamido)-N-(2-(3-(4-ethoxyphenyl)ureido)ethyl)benzamide, commonly known as CPEB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CPEB is a small molecule that belongs to the class of benzamides and has a molecular weight of 524.68 g/mol.

Scientific Research Applications

Synthesis and Biological Activities

The compound 4-(cyclopentanecarboxamido)-N-(2-(3-(4-ethoxyphenyl)ureido)ethyl)benzamide and related derivatives have been explored in various scientific research contexts, primarily focusing on their synthesis, chemical properties, and potential biological activities. These compounds have been synthesized and evaluated for their roles in inhibiting enzymes, inducing apoptosis, and their potential anticancer activities.

  • Synthesis and Anticancer Activity : A series of compounds related to 4-(cyclopentanecarboxamido)-N-(2-(3-(4-ethoxyphenyl)ureido)ethyl)benzamide have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines. These compounds have shown significant anti-proliferative activity and have been found to induce apoptosis by upregulating caspase-3 protein. They also exhibit inhibitory activities on DNA topoisomerase I and IIα enzymes, suggesting potential as anticancer agents (Kamal et al., 2013).

  • Chemical Synthesis and Structural Analysis : The synthesis of novel classes of compounds, including ureidoamides derived from amino acids, has been reported. These studies provide insights into the chemical structures and potential biological activities of these compounds. Although the specific applications in biological contexts may vary, the synthesis and characterization of these compounds are crucial steps in understanding their potential uses (Perković et al., 2010).

  • Potential Antitubercular Activity : Novel derivatives of the compound have been synthesized and evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis. Some of these compounds have shown promising activity, indicating the potential for developing new therapeutic agents against tuberculosis (Nimbalkar et al., 2018).

  • Anti-HIV-1 Activity : Research has also been conducted on novel 6-benzyluracil analogues of the compound, showing potent anti-HIV-1 activity. These studies highlight the compound's potential as a base for developing new antiviral agents (Danel et al., 1996).

properties

IUPAC Name

4-(cyclopentanecarbonylamino)-N-[2-[(4-ethoxyphenyl)carbamoylamino]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O4/c1-2-32-21-13-11-20(12-14-21)28-24(31)26-16-15-25-22(29)18-7-9-19(10-8-18)27-23(30)17-5-3-4-6-17/h7-14,17H,2-6,15-16H2,1H3,(H,25,29)(H,27,30)(H2,26,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQMHGOYQWUMHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(cyclopentanecarboxamido)-N-(2-(3-(4-ethoxyphenyl)ureido)ethyl)benzamide

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